molecular formula C22H21N3O2S3 B6479163 N-(2,5-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1261009-35-1

N-(2,5-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6479163
CAS No.: 1261009-35-1
M. Wt: 455.6 g/mol
InChI Key: YIQVKFCNHSCDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative featuring a sulfanyl-linked acetamide moiety. Key structural attributes include:

  • Thieno[3,2-d]pyrimidin-4-one core: A bicyclic heteroaromatic system known for its role in kinase inhibition and antimicrobial activity.
  • 3-[2-(Thiophen-2-yl)ethyl] substituent: Enhances π-π stacking interactions and modulates lipophilicity.
  • N-(2,5-Dimethylphenyl)acetamide group: Provides steric bulk and influences solubility via methyl groups .

This compound’s design aligns with pharmacophores common in kinase inhibitors and anti-inflammatory agents, though its specific biological targets require further validation.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S3/c1-14-5-6-15(2)18(12-14)23-19(26)13-30-22-24-17-8-11-29-20(17)21(27)25(22)9-7-16-4-3-10-28-16/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQVKFCNHSCDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest for its potential biological activity, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its synthesis, biological mechanisms, and activity against various pathogens.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N5O2S2C_{21}H_{19}N_{5}O_{2}S_{2}, with a molecular weight of 437.5 g/mol. The structure features a thienopyrimidine core with various substituents that contribute to its biological activity.

Property Value
Molecular FormulaC21H19N5O2S2
Molecular Weight437.5 g/mol
IUPAC NameN-(2,5-dimethylphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Pteridine Core : This can be achieved through the condensation of appropriate diamines with formamide.
  • Introduction of the Thiophen Group : Utilization of thiophene derivatives in nucleophilic addition reactions.
  • Formation of the Acetamide Linkage : This is achieved through standard acetamide formation techniques.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that thienopyrimidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains including Escherichia coli and Staphylococcus aureus, revealing promising results for certain derivatives .
    Compound MIC (µg/mL) Target Bacteria
    4c15E. coli
    5c10S. aureus

Anticancer Activity

In addition to antimicrobial properties, some studies have reported anticancer effects associated with thienopyrimidine derivatives. For example, compounds were tested against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, showing varying degrees of cytotoxicity .

The proposed mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors in microbial and cancer cells. This interaction may inhibit critical metabolic pathways or disrupt cellular function.

Case Studies

  • Study on Antibacterial Efficacy : A series of experiments demonstrated that derivatives similar to this compound showed effective inhibition against multi-drug resistant strains of bacteria including Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing antibacterial potency .
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects on cancer cell lines using IC50 values to determine efficacy. Results indicated that certain structural features significantly enhanced cytotoxicity against targeted cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Effects

The table below highlights structural variations among related compounds:

Compound Name / ID Core Structure R1 (Position 3) R2 (Acetamide Substituent) Key Properties/Applications
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-(Thiophen-2-yl)ethyl 2,5-Dimethylphenyl High lipophilicity (predicted)
2-{[3-(3,5-Difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3,5-Difluorophenyl 2,5-Dimethoxyphenyl Enhanced solubility (methoxy groups)
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide Cyclopenta-fused thieno[2,3-d]pyrimidin-4-one 4-Chlorophenyl 2,5-Dimethylphenyl Rigidified core (cyclopentane)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one 2,3-Dichlorophenyl Anticancer activity (reported)
Key Observations:
  • Electron-Donating vs.
  • Core Rigidity : The cyclopenta-fused analog exhibits restricted conformational flexibility, which may improve target selectivity but reduce synthetic accessibility.
  • Solubility : The dimethoxyphenyl group in increases polarity compared to the dimethylphenyl group in the target compound, suggesting trade-offs between bioavailability and membrane permeability.

Physicochemical and Spectral Data

Compound Melting Point (°C) $ ^1H $-NMR (δ, ppm) MS (m/z)
Target Compound Not reported Predicted: δ 2.19 (s, CH3), 7.4–7.6 (thiophene) ~450 [M+H]+
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Not reported δ 7.42–7.68 (styryl protons)
2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide 160–161 δ 3.73 (s, OCH3), 7.88 (d, J=7.7 Hz) 557 [M+]

The absence of experimental data for the target compound underscores the need for further characterization.

Preparation Methods

Cyclocondensation of 2-Aminothiophene Derivatives

The core is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For example, refluxing ethyl 2-aminothiophene-3-carboxylate with urea in acetic acid yields the 4-oxo-thieno[3,2-d]pyrimidine framework. Microwave-assisted methods have been shown to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields above 75%.

Functionalization via S NAr and Suzuki Coupling

Aromatic nucleophilic substitution (S NAr) and Suzuki-Miyaura coupling are critical for introducing substituents at position 2 of the pyrimidine ring. In one protocol, treatment of 2-chlorothieno[3,2-d]pyrimidin-4-one with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) facilitates Suzuki coupling, yielding 2-aryl derivatives. This method achieves regioselectivity and tolerates diverse boronic acids, including electron-deficient and heteroaromatic variants.

Table 1: Comparative Yields for Thieno[3,2-d]pyrimidin-4-one Synthesis

MethodReagents/ConditionsYield (%)Reference
CyclocondensationUrea, acetic acid, reflux, 6 h78
Microwave-assistedThiourea, DMF, 150°C, 20 min82
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, dioxane, 80°C85–90

Functionalization at Position 2 with Sulfanyl Acetamide Moiety

The sulfanyl acetamide group is introduced via displacement of a leaving group (e.g., chloride) at position 2 of the pyrimidine ring.

Synthesis of N-(2,5-dimethylphenyl)-2-sulfanylacetamide

2-Chloro-N-(2,5-dimethylphenyl)acetamide is treated with thiourea in ethanol under reflux, yielding the thiolate intermediate. Subsequent acidification with HCl generates the free thiol, which is stabilized as a disulfide until use.

Thiol-Disulfide Exchange Reaction

The thieno[3,2-d]pyrimidin-2-yl chloride intermediate reacts with the in-situ-generated thiolate (from N-(2,5-dimethylphenyl)-2-sulfanylacetamide) in DMF at room temperature. Triethylamine acts as a base, facilitating the substitution with 70–75% yield.

Table 2: Reaction Conditions for Sulfanyl Acetamide Coupling

ParameterValueReference
SolventDMF
BaseTriethylamine
Temperature25°C
Reaction Time12 h
Yield72%

Optimization and Industrial-Scale Production Considerations

Purification Techniques

Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:1) eluent, followed by recrystallization from methanol to achieve >98% purity.

Scalability Challenges

Industrial-scale production requires precise temperature control during exothermic steps (e.g., tosylation) and catalyst recycling in Suzuki couplings. Continuous-flow systems have been proposed to enhance throughput and reduce palladium waste .

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves a multi-step process: (1) formation of the thieno[3,2-d]pyrimidin-4-one core, (2) introduction of the 2-(thiophen-2-yl)ethyl group via alkylation, and (3) sulfanyl acetamide coupling. Key parameters include using polar solvents (e.g., DMF or DMSO) at 80–100°C for cyclization and nucleophilic substitution reactions. Catalysts like triethylamine enhance intermediate stability . Continuous flow reactors can improve scalability and purity by minimizing side reactions .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

  • 1H/13C NMR : Assigns proton environments (e.g., acetamide NH at δ 10.10 ppm, thiophen protons at δ 6.01–7.82 ppm) and carbon backbone .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ observed vs. calculated) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous thienopyrimidines .

Q. How is preliminary biological activity screened for this compound?

Standard assays include:

  • Enzyme inhibition : Testing against kinases or proteases via fluorescence-based assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination).
  • Binding affinity : Surface plasmon resonance (SPR) to quantify target interactions .

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

Discrepancies (e.g., unexpected splitting or integration) may arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns overlapping signals .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) .
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., methyl vs. ethyl substituent effects) .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition?

Molecular docking and molecular dynamics simulations reveal:

  • Hydrogen bonding : Acetamide NH and pyrimidine carbonyl groups anchor the compound to active sites.
  • Hydrophobic interactions : Thiophen-2-yl ethyl and dimethylphenyl groups occupy lipophilic pockets, enhancing selectivity over off-targets .
  • Mutagenesis studies : Validates key residues (e.g., catalytic lysine or aspartate) critical for binding .

Q. How do pharmacokinetic challenges (e.g., low solubility) impact in vivo studies, and how can they be addressed?

  • Problem : Poor aqueous solubility (logP ~3.5) limits bioavailability.
  • Solutions :
  • Prodrug design : Introduce phosphate esters for enhanced solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
  • Co-solvent systems : Use cyclodextrins or PEG-based carriers in dosing solutions .

Q. What strategies optimize chromatographic purification while minimizing degradation?

  • Column selection : Reverse-phase C18 columns with methanol/water gradients resolve polar byproducts.
  • Low-temperature HPLC : Reduces thermal decomposition of labile groups (e.g., sulfanyl linkages) .
  • In-line UV monitoring : Detects early-eluting impurities for fraction redirection .

Data Analysis and Validation

Q. How are SAR trends analyzed for derivatives of this compound?

  • Substituent variation : Compare analogs with halogenated phenyl (e.g., 4-F, 3-Cl) or modified thiophen groups.
  • Activity cliffs : Identify sharp potency changes (e.g., 10-fold IC50 differences) linked to specific substitutions .
  • 3D-QSAR models : Map electrostatic and steric fields to predict activity .

Q. What methods validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirms compound-induced stabilization of target proteins.
  • Western blotting : Measures downstream signaling modulation (e.g., phosphorylated vs. total protein levels) .
  • Knockout/knockdown models : CRISPR-Cas9-edited cells establish target dependency .

Experimental Design

Q. How are reaction intermediates stabilized during multi-step synthesis?

  • Low-temperature quenching : Prevents oxidation of thiol intermediates.
  • In-situ protection : Use Boc or Fmoc groups for amine functionalities.
  • Real-time monitoring : FTIR or LC-MS tracks intermediate stability .

Q. What controls are critical in assessing off-target effects in biological assays?

  • Negative controls : Vehicle-treated samples and inactive analogs (e.g., des-sulfanyl derivatives).
  • Positive controls : Known inhibitors (e.g., staurosporine for kinase assays).
  • Counter-screening : Test related enzymes or receptors to rule out promiscuity .

Conflict Resolution in Data

Q. How are discrepancies between in vitro potency and in vivo efficacy addressed?

  • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites.
  • Tissue distribution studies : Quantify compound levels in target organs vs. plasma.
  • Species-specific differences : Compare humanized models vs. rodent pharmacokinetics .

Q. What statistical approaches resolve variability in biological replicates?

  • ANOVA with post-hoc tests : Identifies significant outliers in dose-response curves.
  • Grubbs’ test : Removes technical outliers in triplicate measurements.
  • Power analysis : Determines sample size required for robust effect detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.